molecular formula C15H14N2O4 B7843790 4-(2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid

4-(2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid

Cat. No.: B7843790
M. Wt: 286.28 g/mol
InChI Key: UXABWPNIFNAUHN-UHFFFAOYSA-N
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Description

4-(2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid is a synthetic organic compound that features a pyridine ring, an amide linkage, and a benzoic acid moiety

Properties

IUPAC Name

4-[[2-(4-methyl-2-oxopyridin-1-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-10-6-7-17(14(19)8-10)9-13(18)16-12-4-2-11(3-5-12)15(20)21/h2-8H,9H2,1H3,(H,16,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXABWPNIFNAUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 4-methyl-2-oxopyridine, is synthesized through a series of reactions involving the oxidation of 4-methylpyridine.

    Acetamido Linkage Formation: The pyridine derivative is then reacted with acetic anhydride to form the acetamido group.

    Benzoic Acid Coupling: The final step involves coupling the acetamido-pyridine derivative with a benzoic acid derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form a hydroxyl group.

    Substitution: The amide and benzoic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for nucleophilic substitution often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

    Oxidation: Formation of 4-(2-(4-Carboxy-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid.

    Reduction: Formation of 4-(2-(4-Hydroxy-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetamido)benzoic acid: Unique due to its specific combination of functional groups.

    4-(2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetamido)phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of benzoic acid.

    4-(2-(4-Methyl-2-oxopyridin-1(2H)-yl)acetamido)salicylic acid: Contains a salicylic acid group, offering different chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

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